molecular formula C11H10N4 B8642049 2-(imidazol-1-yl)methyl-1H-benzimidazole

2-(imidazol-1-yl)methyl-1H-benzimidazole

Cat. No. B8642049
M. Wt: 198.22 g/mol
InChI Key: RIGRCTBXHHRJFU-UHFFFAOYSA-N
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Patent
US04563455

Procedure details

A solution of 2-chloromethyl-1H-benzimidazole (4.85 g) and imidazole (9.9 g) in ethanol (37 ml) was stirred at 70° C. for 6 hours. The reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (120 g) with a mixture of methanol and dichloromethane (5:95) as an eluent to afford an oil, which was crystallized from ethyl acetate. Recrystallization from a mixture of methanol and diethyl ether to give 2-(imidazol-1-yl)methyl-1H-benzimidazole (0.76 g).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>C(O)C>[N:12]1([CH2:2][C:3]2[NH:7][C:6]3[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=3[N:4]=2)[CH:16]=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
ClCC1=NC2=C(N1)C=CC=C2
Name
Quantity
9.9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (120 g) with a mixture of methanol and dichloromethane (5:95) as an eluent
CUSTOM
Type
CUSTOM
Details
to afford an oil, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of methanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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